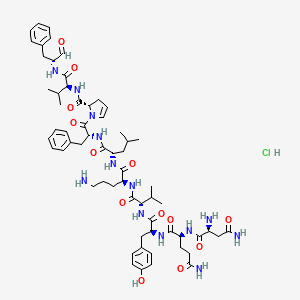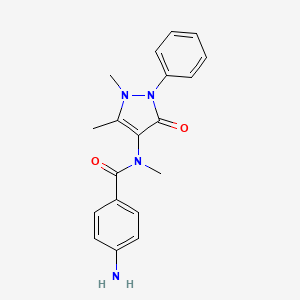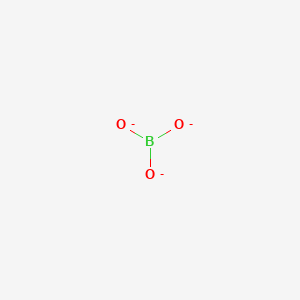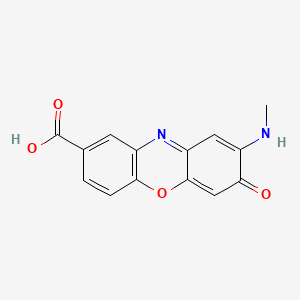
Texazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Texazone is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Texazone's Structure and Synthesis
Texazone, identified as 2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid, is a metabolite produced by actinomycete strain WRAT-210. Its structure was elucidated through spectroscopic methods and confirmed by chemical synthesis involving oxidative dimerization of ethyl 3-amino-4-hydroxybenzoate with 2-(N-methylamino)phenol and subsequent hydrolysis (Gerber et al., 1983).
Texaphyrin Chemistry and Drug Discovery
Texaphyrins, closely related to Texazone, are pentaaza expanded porphyrins. They can form stable complexes with metal cations, especially lanthanides, and act as redox mediators in biological systems. Their roles in anticancer therapy are significant, including the development of bismuth and lead texaphyrin complexes for radiotherapy and gadolinium texaphyrin functionalized magnetic nanoparticles for dual-mode magnetic resonance imaging and anticancer activity (Preihs et al., 2013).
Novel Oxazine and Oxazone Dyes
Research into oxazine and oxazone dyes, which are structurally related to Texazone, assessed their suitability as photosensitizers in photodynamic therapy and photodynamic antimicrobial chemotherapy. These studies evaluated their spectroscopic properties, aggregation behavior, and the potential to generate singlet oxygen (Urrutia & Ortiz, 2016).
Propiedades
Número CAS |
87081-53-6 |
|---|---|
Nombre del producto |
Texazone |
Fórmula molecular |
C14H10N2O4 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
8-(methylamino)-7-oxophenoxazine-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c1-15-8-5-10-13(6-11(8)17)20-12-3-2-7(14(18)19)4-9(12)16-10/h2-6,15H,1H3,(H,18,19) |
Clave InChI |
ATNNDPCZMYLOOB-UHFFFAOYSA-N |
SMILES |
CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
SMILES canónico |
CNC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
Otros números CAS |
87081-53-6 |
Sinónimos |
2-(N-methylamino)-3H-phenoxazin-3-one-8-carboxylic acid texazone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-6,11-dichloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1201057.png)


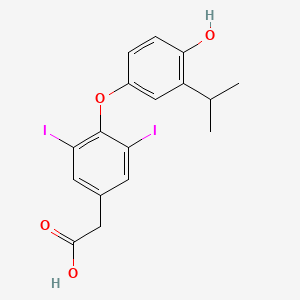
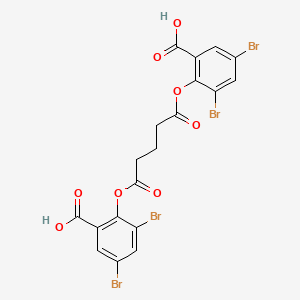

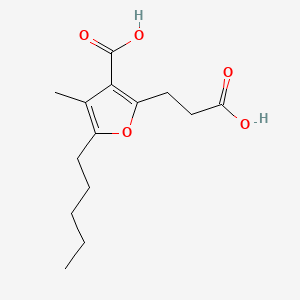

![N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide](/img/structure/B1201071.png)
